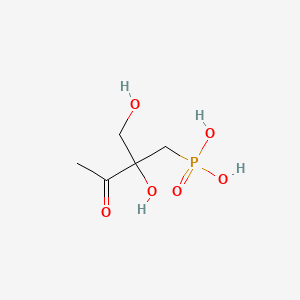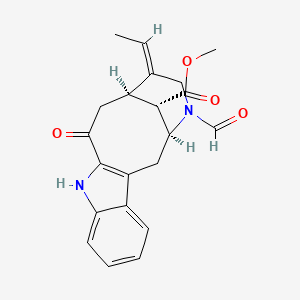![molecular formula C17H26O3 B1250680 [(1aR,4aR,6R,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-6-yl] acetate](/img/structure/B1250680.png)
[(1aR,4aR,6R,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-6-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1aR,4aR,6R,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-6-yl] acetate is a natural product found in Rhytisma fulvum with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
This compound's synthesis and chemical properties have been studied extensively. For instance, Grošelj et al. (2005) conducted a study on the synthesis of related compounds, focusing on the transformation of enamino lactone with hydrazinoazines, followed by oxidation, to obtain various intermediates and products (Grošelj et al., 2005). Similarly, Blanco et al. (2001) investigated the electrochemical oxidation of a related compound, revealing insights into its electrochemical behavior and the formation of novel fused spiro compounds (Blanco et al., 2001).
Pharmacological Potential
Research has also explored the pharmacological potential of related compounds. Zhou et al. (2004) synthesized and evaluated methylenecyclopropane analogues of nucleosides for antiviral activity, indicating potential applications in medicinal chemistry (Zhou et al., 2004).
Aroma and Flavor Chemistry
The compound's derivatives have been studied in the context of aroma and flavor chemistry. Kubota et al. (1999) investigated the enantiomeric purity and odor characteristics of related cineole derivatives, highlighting its significance in the flavor and fragrance industry (Kubota et al., 1999).
Bioactive Compound Research
There has been interest in the isolation and identification of new bioactive compounds from various sources, including fungi, where related compounds have been identified. Xu Ya (2015) isolated new compounds from Aspergillus aculeatus, demonstrating the potential for discovering novel bioactive molecules (Xu Ya, 2015).
Eigenschaften
Produktname |
[(1aR,4aR,6R,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-6-yl] acetate |
|---|---|
Molekularformel |
C17H26O3 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
[(1aR,4aR,6R,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-6-yl] acetate |
InChI |
InChI=1S/C17H26O3/c1-9-6-7-12-15(16(12,3)4)14-11(9)8-13(17(14,5)19)20-10(2)18/h11-15,19H,1,6-8H2,2-5H3/t11-,12+,13+,14+,15+,17-/m0/s1 |
InChI-Schlüssel |
WNMGZFRQTATSEH-CXECBNLGSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C[C@@H]2[C@@H]([C@@]1(C)O)[C@H]3[C@H](C3(C)C)CCC2=C |
Kanonische SMILES |
CC(=O)OC1CC2C(C1(C)O)C3C(C3(C)C)CCC2=C |
Synonyme |
3-acetoxyspathulenol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![analogue 24 [PMID: 11551758]](/img/structure/B1250598.png)
![(E)-2-[(4-tert-butylphenyl)methylsulfanyl]-3-[4-[2-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethoxy]phenyl]prop-2-enoic acid](/img/structure/B1250599.png)
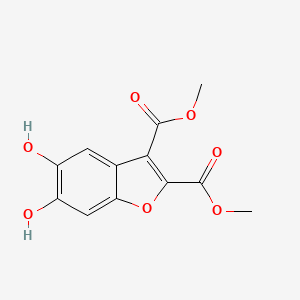

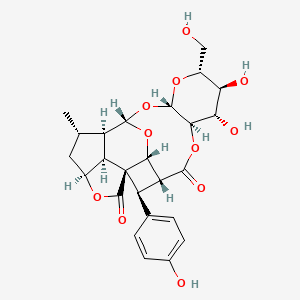

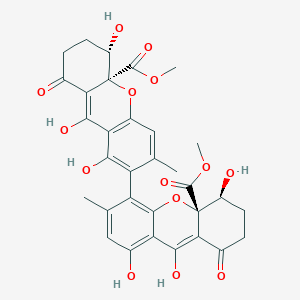
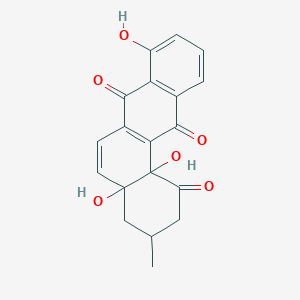
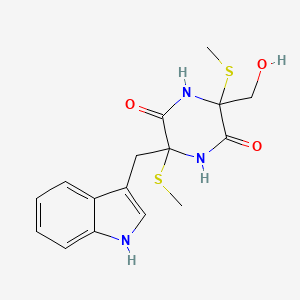
![N-[(1S,2R,3R,5S,6R,8R)-2,8-dimethyl-5-propan-2-yl-2-tricyclo[4.3.1.03,8]decanyl]formamide](/img/structure/B1250614.png)
![(2S,3R,4R,5S)-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]-2-[(E)-2-methyl-3-[5-(5-nitrofuran-2-yl)-1,3-oxazol-2-yl]prop-2-enyl]oxane-3,4-diol](/img/structure/B1250615.png)

